molecular formula C11H13ClO2 B3071718 Methyl 2-(3-chlorophenyl)-2-methylpropanoate CAS No. 101233-58-3

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Cat. No. B3071718
CAS RN: 101233-58-3
M. Wt: 212.67 g/mol
InChI Key: CVIXMPKCWWZAMS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(3-chlorophenyl)-2-methylpropanoate” are not explicitly mentioned in the available literature .

Scientific Research Applications

  • Synthesis and Chiral Separation : A study by Kotheimer, Haq, and Balendiran (2018) demonstrated the synthesis and chiral separation of a compound similar to Methyl 2-(3-chlorophenyl)-2-methylpropanoate. This compound was used to rotate plane polarized light, indicating its potential in optical activity applications (Kotheimer, Haq, & Balendiran, 2018).

  • Quantitative Determination in Herbicide Formulations : Výboh, Michálek, Mrva, and Ungvarský (1972) developed a method for the quantitative determination of a methyl ester derivative of this compound in herbicide formulations, indicating its use in agricultural chemical analysis (Výboh, Michálek, Mrva, & Ungvarský, 1972).

  • Potential Antimicrobial Agent and Penicillin-Binding Protein Inhibitor : Research by Murugavel, Velan, Kannan, and Bakthadoss (2016) on a compound structurally related to this compound showed its potential as an antimicrobial agent and as an inhibitor of penicillin-binding protein, suggesting its relevance in medical research and drug development (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

  • GABA Receptor Study : A study by Abbenante, Hughes, and Prager (1994) involved the synthesis of a compound similar to this compound for studying its effects on GABA receptors, which are significant in neuroscience research (Abbenante, Hughes, & Prager, 1994).

  • Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) studied a compound related to this compound for its use in nitroxide-mediated photopolymerization, showing its potential in material sciences and polymer chemistry (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 2-(3-chlorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIXMPKCWWZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548269
Record name Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101233-58-3
Record name Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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